molecular formula C7H17NOS B11919074 (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol

(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol

Cat. No.: B11919074
M. Wt: 163.28 g/mol
InChI Key: BPZLRBFXTVALPE-LURJTMIESA-N
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Description

(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol is an organic compound that features both an amino group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-2-pentanol and methylthiol.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is typically carried out at elevated temperatures to ensure complete conversion.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and high yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amino group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methylthio groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Primary amines

    Substitution: Various substituted derivatives

Scientific Research Applications

(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methionine: An essential amino acid with a similar methylthio group.

    Cysteine: Contains a thiol group and is involved in protein synthesis.

    S-Adenosylmethionine (SAM): A sulfonium ion involved in methylation reactions.

Uniqueness

(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H17NOS

Molecular Weight

163.28 g/mol

IUPAC Name

(3S)-3-amino-2-methyl-5-methylsulfanylpentan-2-ol

InChI

InChI=1S/C7H17NOS/c1-7(2,9)6(8)4-5-10-3/h6,9H,4-5,8H2,1-3H3/t6-/m0/s1

InChI Key

BPZLRBFXTVALPE-LURJTMIESA-N

Isomeric SMILES

CC(C)([C@H](CCSC)N)O

Canonical SMILES

CC(C)(C(CCSC)N)O

Origin of Product

United States

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